(S)-enantiomer of mirabegron intermediate structure and safety
(S)-enantiomer of mirabegron intermediate structure and safety
The (S)-Enantiomer of Mirabegron Intermediate: Structure, Origin, and Safety Control
Executive Summary
Mirabegron (trade name Myrbetriq/Betmiga) is a selective
This technical guide analyzes the structure, synthetic origin, and safety profile of the key (S)-enantiomeric intermediate, specifically (S)-2-((4-nitrophenethyl)amino)-1-phenylethanol and its precursors. It provides a framework for researchers to identify, quantify, and control this impurity to meet ICH and pharmacopeial standards.
Structural Analysis of the Target Intermediate
The pivotal chiral step in Mirabegron synthesis involves the formation of the ethanolamine backbone. The desired therapeutic configuration is (R) . Consequently, the (S)-intermediate is the distomer (undesired enantiomer).
Chemical Identity[2][4][5][6][7]
-
Primary Target (S)-Intermediate: (S)-2-((4-nitrophenethyl)amino)-1-phenylethanol
-
CAS Number: 1624261-01-3 (for the amino-alcohol derivative)[4]
-
Molecular Formula:
(Nitro precursor) -
Role: Precursor to the (S)-Mirabegron impurity.
Structural Comparison
The chirality is located at the benzylic carbon (C-OH).
| Feature | (R)-Intermediate (Eutomer) | (S)-Intermediate (Distomer/Impurity) |
| Configuration | (R)-Absolute Configuration | (S)-Absolute Configuration |
| Structure | Benzylic -OH projects back (or forward depending on projection) | Mirror image of (R) |
| Origin | Derived from (R)-Styrene Oxide or (R)-Mandelic Acid | Derived from (S)-impurities in SM or racemization |
| Pharmacology | Precursor to Active Drug | Precursor to Impurity (Low/Different Activity) |
Synthetic Pathways and Origin of the (S)-Enantiomer
The presence of the (S)-intermediate typically arises from two root causes:
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Enantiomeric Impurity in Starting Material (SM): Use of (R)-Styrene oxide or (R)-Mandelic acid that contains trace (S)-enantiomer.
-
Process-Induced Racemization: Harsh reaction conditions (high T, strong base) causing partial inversion at the benzylic center.
Mechanism of Formation (The "Wrong" Pathway)
In the standard industrial route, (R)-Styrene oxide is reacted with 4-nitrophenethylamine .
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Regioselectivity: Nucleophilic attack occurs at the less hindered terminal carbon.
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Stereochemistry: The chiral center is not the site of attack; therefore, the configuration of the starting epoxide is retained .
Visualization of Chiral Divergence
The following diagram illustrates how the (S)-impurity propagates through the synthesis.
Figure 1: Parallel synthetic pathways showing the propagation of the (S)-enantiomer impurity from starting material to final API.
Safety and Toxicology Assessment
The safety assessment of the (S)-intermediate is governed by its status as a chiral impurity and the toxicity of its precursors.
Pharmacological & Toxicological Risks
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Loss of Efficacy: The (S)-enantiomer of Mirabegron has significantly lower affinity for the
-adrenergic receptor compared to the (R)-eutomer. Its presence dilutes the therapeutic effect. -
Off-Target Effects: Enantiomers can exhibit different binding profiles. While specific toxicity data for the isolated (S)-intermediate is proprietary, regulatory guidelines (ICH Q3A/Q3B) mandate its control to ensuring no unforeseen off-target toxicity (e.g., cardiovascular effects common with non-selective adrenergic agonists).
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Genotoxicity of Precursors:
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Styrene Oxide: Both (R) and (S) enantiomers are epoxides. Styrene oxide is classified as a Group 2A carcinogen (probably carcinogenic to humans) and is a mutagen.
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Control Strategy: The (S)-intermediate itself is not an epoxide, but its presence implies the usage of (S)-styrene oxide. Strict limits (TTC - Threshold of Toxicological Concern) apply to unreacted epoxide levels in the final intermediate.
-
Regulatory Limits (ICH Guidelines)
| Parameter | Standard/Guideline | Limit |
| Enantiomeric Purity | European Pharmacopoeia (Ph. Eur.) | (S)-Impurity |
| Genotoxic Impurities | ICH M7 | Styrene Oxide |
| Quantification Limit | Analytical Method Validation | LOQ must be |
Experimental Protocol: Synthesis of (S)-Standard
To control the impurity, researchers must synthesize the (S)-standard for HPLC method development.
Objective: Synthesize (S)-2-((4-nitrophenethyl)amino)-1-phenylethanol to serve as a reference standard.
Reagents:
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(S)-Styrene Oxide (Optical purity >99%)
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Isopropanol (IPA) or Ethanol
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Triethylamine (TEA)
Step-by-Step Methodology:
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Preparation: In a 250 mL round-bottom flask, dissolve 4-nitrophenethylamine HCl (1.0 eq) in IPA (10 volumes).
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Neutralization: Add Triethylamine (1.2 eq) to liberate the free amine. Stir for 30 min at room temperature.
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Addition: Add (S)-Styrene Oxide (1.1 eq) dropwise over 15 minutes.
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Reaction: Heat the mixture to reflux (80-85°C) for 12-16 hours.
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Checkpoint: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
-
-
Workup: Cool to room temperature. Concentrate solvent under vacuum.[3][6][5]
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Isolation: Dissolve residue in Dichloromethane (DCM), wash with water (2x) and brine. Dry over
. -
Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography to obtain the (S)-intermediate as a white/off-white solid.
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Validation: Confirm structure via 1H-NMR and Chiral HPLC.
Analytical Control Strategy
Distinguishing the (S)-intermediate from the (R)-target requires a validated Chiral HPLC method.
Recommended Chromatographic Conditions
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Column: Chiralpak IA or IC (Amylose-based stationary phases are effective for amino-alcohols).
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Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Expected Result: The (S)-enantiomer typically elutes at a distinct retention time from the (R)-isomer. Note: Elution order depends on the specific column and must be determined using the synthesized standard.
Control Logic Diagram
The following decision tree outlines the quality control workflow for handling the (S)-intermediate.
Figure 2: Quality Control decision tree for managing chiral purity during Mirabegron intermediate synthesis.
References
-
Patil, P. A., et al. (2024).[2][7][8][9] Synthesis and Characterization of Chiral Impurities of Mirabegron, Used as an Overactive Bladder Drug. International Research Journal on Advanced Engineering and Management. Link
-
Vedantham, R., et al. (2015).[6][10] Practical synthesis of Mirabegron. Journal of Chemical and Pharmaceutical Research, 7(4), 1473-1478.[6] Link
-
Astellas Pharma. (2012).[6][10][11] Myrbetriq (mirabegron) Prescribing Information. U.S. Food and Drug Administration.[2][11] Link
-
European Medicines Agency. (2012).[11] Assessment Report: Betmiga (mirabegron). EMA/670308/2012. Link
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ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). Link
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 1624261-01-3: Mirabegron Impurity | CymitQuimica [cymitquimica.com]
- 5. Synthesis of mirabegron intermediate (R)-2-hydroxy-N-(4-nitrophenyl ethyl)-2-phenylacetamide - Eureka | Patsnap [eureka.patsnap.com]
- 6. Mirabegron synthesis - chemicalbook [chemicalbook.com]
- 7. Frontiers | Examining the safety of mirabegron: an analysis of real-world pharmacovigilance data from the US FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 8. goldncloudpublications.com [goldncloudpublications.com]
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